N-Nitroso-N,N-dinonylamine
Description
General Context of N-Nitroso Compounds in Academic Research
N-nitroso compounds are characterized by the N-N=O functional group. pmda.go.jp They are formed by the reaction of a nitrosating agent, such as nitrous acid, with a secondary or tertiary amine. nih.goveuropa.euwikipedia.org This reaction can occur under various conditions, including in the human stomach, during the processing and storage of certain foods, and as a result of industrial processes. nih.govwikipedia.orgcabidigitallibrary.org
The scientific community's interest in N-nitroso compounds was significantly piqued in 1956 when it was discovered that dimethylnitrosamine could induce liver tumors in rats. wikipedia.org Since then, extensive research has demonstrated that a large percentage of the approximately 300 tested N-nitroso compounds are carcinogenic in various animal species. nih.govwikipedia.org This has led to their classification as potent carcinogens. nih.govoup.com
Academic research into N-nitroso compounds is multifaceted, encompassing several key areas:
Formation and Chemistry: Studies focus on the kinetics and mechanisms of nitrosation, exploring how different amines and nitrosating agents react under various pH and temperature conditions. europa.eu
Analytical Detection: Developing sensitive and specific methods for the detection and quantification of N-nitroso compounds in diverse matrices such as food, water, and biological samples is a critical area of research. researchgate.net
Toxicology and Carcinogenicity: A significant body of research investigates the mechanisms by which N-nitroso compounds exert their toxic and carcinogenic effects, including their metabolic activation and interaction with DNA. cabidigitallibrary.orgoup.comnih.gov
Human Exposure and Epidemiology: Researchers aim to quantify human exposure to N-nitroso compounds from various sources, including diet and endogenous formation, and to investigate the association between this exposure and the risk of various cancers through epidemiological studies. oup.comnih.govnih.gov
N-nitroso compounds are broadly categorized into two main groups: N-nitrosamines and N-nitrosamides. oup.com While both are of toxicological concern, N-nitrosamines generally require metabolic activation to exert their carcinogenic effects, whereas N-nitrosamides are typically direct-acting carcinogens. europa.eu
Significance of N-Nitroso-N,N-dinonylamine within Nitrosamine (B1359907) Studies
This compound, with the chemical formula C₁₈H₃₈N₂O, is a specific member of the N-nitrosamine family. scbt.comaablocks.com While not as extensively studied as some of the more volatile and common nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), it holds significance within the field for several reasons. oup.comnih.gov
The study of this compound and other higher molecular weight nitrosamines contributes to a broader understanding of the structure-activity relationships within the N-nitroso compound class. By examining a range of nitrosamines with varying alkyl chain lengths and structures, researchers can better understand how these molecular features influence their chemical properties, metabolic pathways, and toxicological profiles.
This compound serves as a stable product in radiolysis reactions, making it a subject of interest in studies involving radiation chemistry. scbt.com Its stability under certain conditions allows for more controlled investigations into the fundamental chemical processes of nitrosamines.
The table below provides a summary of the key chemical identifiers for this compound.
| Property | Value | Source |
| Chemical Name | This compound | aablocks.com |
| Alternate Names | N-Nitroso-N-nonyl-1-nonanamine | scbt.com |
| CAS Number | 84424-96-4 | scbt.comaablocks.com |
| Molecular Formula | C₁₈H₃₈N₂O | scbt.comaablocks.com |
| Molecular Weight | 298.51 g/mol | scbt.com |
| SMILES | CCCCCCCCCN(N=O)CCCCCCCCC | aablocks.com |
Properties
IUPAC Name |
N,N-di(nonyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPXOAQLARIGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN(CCCCCCCCC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696589 | |
| Record name | N-Nitroso-N-nonyl-1-nonanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84424-96-4 | |
| Record name | N-Nitroso-N-nonyl-1-nonanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Nitroso N,n Dinonylamine
Conventional N-Nitrosation Pathways of Secondary Amines
The most established methods for synthesizing N-nitrosamines rely on the reaction of a secondary amine with a nitrosating agent, which acts as a carrier for the nitrosonium ion ([NO+]). sci-hub.senih.gov
While nitrous acid formed in situ is a common nitrosating agent, several other more potent reagents can be employed to synthesize N-Nitroso-N,N-dinonylamine. sci-hub.se The choice of agent often depends on the desired reaction conditions and the reactivity of the amine.
Nitrogen Oxides: Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are effective nitrosating agents in both aqueous and organic solvents. sci-hub.senih.gov They are considered active forms of the nitrosonium ion. nih.gov
Nitrosyl Halides: Compounds like nitrosyl chloride (NOCl) are powerful nitrosating agents, particularly in organic solvents, as they are unstable in aqueous solutions. sci-hub.senih.gov
Alkyl Nitrites: Reagents such as tert-butyl nitrite (B80452) (TBN) are highly effective for N-nitrosation under mild, solvent-free, and acid-free conditions, offering excellent yields and compatibility with sensitive functional groups. nih.govrsc.org
Nitric Oxide (NO): In the presence of oxygen, nitric oxide can nitrosate secondary amines. cardiff.ac.uk Under anaerobic conditions, it can be activated by iodine to form the potent nitrosating agent, nitrosyl iodide. nih.gov
| Nitrosating Agent | Chemical Formula | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Nitrous Acid (from Nitrite) | HNO₂ | Aqueous, acidic (pH < 5) | cardiff.ac.ukresearchgate.net |
| Dinitrogen Trioxide | N₂O₃ | Aqueous or organic solvents | sci-hub.senih.gov |
| Dinitrogen Tetroxide | N₂O₄ | Aqueous or organic solvents | sci-hub.senih.gov |
| Nitrosyl Halides (e.g., NOCl) | NOX (X=Cl, Br, I) | Organic solvents (e.g., DCM, acetonitrile) | sci-hub.senih.gov |
| Alkyl Nitrites (e.g., TBN) | R-ONO | Solvent-free, mild conditions | rsc.org |
| Nitric Oxide | NO | With O₂ or I₂ | nih.govcardiff.ac.uk |
The efficiency and rate of this compound formation are critically dependent on several reaction parameters.
pH: The nitrosation process is significantly influenced by pH. The rate of reaction for many secondary amines shows a maximum at a pH of approximately 3-4. nih.gov At very low pH, the concentration of the unprotonated, nucleophilic form of the amine decreases, slowing the reaction. nih.gov Conversely, at higher pH (e.g., >6), the formation of the active nitrosating agent (like N₂O₃ from nitrous acid) is diminished, which also prevents nitrosation. acs.orgacs.org
Concentration: The rate of nitrosation is dependent on the concentrations of both the amine and the nitrosating agent. americanpharmaceuticalreview.com In many cases, the reaction follows second-order kinetics with respect to nitrite concentration and first-order with respect to the amine concentration. cdnsciencepub.com An excess of the nitrosating agent is often used to drive the reaction to completion. americanpharmaceuticalreview.com
Basicity: The basicity of the amine, which is a measure of the availability of its lone pair of electrons, is a key factor. nih.gov Less basic amines are generally less reactive towards nitrosating agents. However, the relationship is complex because a more basic amine will be more extensively protonated at a given acidic pH, reducing the concentration of the reactive free amine. nih.gov
| Parameter | Effect on Nitrosation | Optimal Range/Condition | Reference |
|---|---|---|---|
| pH | Affects both amine protonation and nitrosating agent formation. | Typically optimal around pH 3-4 for aqueous nitrite systems. | nih.gov |
| Concentration | Reaction rate is dependent on reactant concentrations. | Excess nitrosating agent often used to maximize yield. | americanpharmaceuticalreview.com |
| Amine Basicity | Influences the nucleophilicity and concentration of the free amine. | A balance between nucleophilicity and availability at reaction pH. | nih.govnih.gov |
| Temperature | Higher temperatures generally increase the reaction rate. | Varies by specific method; some are effective at room temperature. | nih.gov |
While secondary amines are the most direct precursors, N-nitroso compounds can also be formed from other nitrogen-containing functional groups. sci-hub.se This is relevant as impurities or alternative starting materials could potentially lead to the formation of this compound.
Amides, Ureas, Carbamates: Secondary amides, ureas, and carbamates can undergo N-nitrosation to form their corresponding N-nitroso derivatives. nih.govusp.org Due to the electron-withdrawing nature of the adjacent carbonyl group, these compounds are less nucleophilic than amines and typically require more powerful nitrosating agents (e.g., nitrogen oxides, nitrosyl halides) and harsher conditions for reaction. sci-hub.se
Hydrazines: Hydrazines can be converted to N-nitrosamines. nih.gov For example, some studies have shown that hydrazines can be oxidized in the presence of air or metal catalysts to form nitrosamines. researchgate.net Nitrosation of a hydrazine (B178648) can also lead to the formation of a nitrosohydrazine intermediate. mdpi.com
Non-Conventional Synthetic Approaches
In addition to traditional chemical methods, newer technologies are being developed for the synthesis of N-nitrosamines, often with the goal of using milder and safer conditions.
Electrochemical methods offer a modern, acid-free approach to N-nitrosation. researchgate.net In this technique, an electric current is used to generate the nitrosating species. A common approach involves the anodic oxidation of the nitrite ion (from a source like sodium nitrite) to produce a nitrogen dioxide radical (NO₂•). researchgate.net This radical can then dimerize to form dinitrogen tetroxide (N₂O₄), a potent nitrosating agent. cardiff.ac.uk This method avoids the need for strong acids or other harsh reagents and can be performed at ambient temperatures. cardiff.ac.uk Continuous-flow electrochemical systems have been developed that allow for the safe and efficient synthesis of a diverse range of N-nitrosamines in good to excellent yields, using inexpensive sodium nitrite as the nitrosating source. cardiff.ac.ukresearchgate.net This approach is applicable to various secondary amines and represents a promising route for the synthesis of compounds like this compound. researchgate.netcardiff.ac.uk
Photochemical Synthesis Routes
Photochemical routes for the synthesis of a broad range of N-nitrosamines are considered an underexplored area in chemistry. cardiff.ac.uk However, specific examples demonstrate the viability of using light to induce nitrosation. One such method involves a photochemical trans-nitrosation reaction, where the nitroso group from a donor molecule, such as N-nitrosodiphenylamine, is transferred to a secondary amine under photochemical conditions. cardiff.ac.uk
While direct photochemical synthesis of this compound has not been detailed, related methodologies for other nitroso compounds highlight the potential of this approach. For instance, continuous flow photochemical rearrangement of o-nitrophenylimines has been developed for the synthesis of nitrosoarenes. nih.gov This method utilizes high-power LEDs to achieve a fast and robust process. nih.gov Another strategy involves the use of aryldiazonium salts, which generate electrophilic aryl carbenium ions upon photoactivation, that can then react with nucleophiles. uzh.ch These examples suggest that photochemical methods could be adapted for the synthesis of this compound from suitable precursors.
Trans-nitrosation Reactions
Trans-nitrosation is a chemical reaction where a nitroso group is transferred from one molecule (the N-nitrosating agent) to another, typically a secondary amine, without the need for traditional nitrosating agents like nitrous acid. atamanchemicals.comchemrxiv.org This process is reversible, and the equilibrium generally favors the formation of the more stable nitrosamine (B1359907). sci-hub.se N-Nitrosodiphenylamine is one compound known to undergo trans-nitrosation reactions with secondary amines. atamanchemicals.com
Various reagents have been developed to facilitate trans-nitrosation under mild conditions. organic-chemistry.org A notable class of reagents is N-nitrososulfonamides. chemrxiv.orgorganic-chemistry.org These compounds can act as effective trans-nitrosating agents with high functional group tolerance for substrates that might be sensitive to oxidation. chemrxiv.org The sulfonamide byproduct is often easily recovered, allowing for the regeneration of the reagent. organic-chemistry.org The reaction involves the transfer of the nitroso group from the N-nitrososulfonamide to a secondary amine, such as dinonylamine (B126870), to yield the corresponding N-nitrosamine. chemrxiv.org
Table 1: Examples of Trans-nitrosation Agents
| Reagent Class | Example Reagent | Key Characteristics | Citations |
|---|---|---|---|
| N-Nitrosamines | N-Nitrosodiphenylamine | Can transfer its nitroso group to other secondary amines. | atamanchemicals.com |
| N-Nitrososulfonamides | N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) | Effective for trans-nitrosation under mild conditions; prone to thermal decomposition. | chemrxiv.org |
Unintended Formation Mechanisms in Chemical Processes
This compound, like other N-nitrosamines, can be formed unintentionally as a byproduct in various industrial and environmental processes, particularly during water treatment and through microbial activity.
Byproduct Formation during Chlorination and Ozonation (Analogy to NDMA)
The formation of N-nitrosamines, particularly N-nitrosodimethylamine (NDMA), during water disinfection with chlorine, chloramines, and ozone is a well-documented phenomenon. rsc.orgnih.gov The mechanisms for NDMA formation serve as a strong analogy for the potential unintended synthesis of this compound from its precursor, dinonylamine.
Chlorination/Chloramination: During chloramination, N-nitrosamines are primarily formed through the reaction of monochloramine with secondary amines. ca.gov The reaction proceeds via the formation of a hydrazine intermediate, which is then rapidly oxidized to the corresponding N-nitrosamine. ca.gov The presence of precursors is critical; without them, N-nitrosamine formation is generally not observed. nih.gov The formation rate can be rapid, with a significant amount forming within hours and maximizing after several days. nih.gov Several factors influence the yield of N-nitrosamines during chlorination. The presence of bromide can enhance the formation of N-nitrosodimethylamine (NDMA) by forming highly reactive bromamines. iwaponline.com However, at higher concentrations, bromide can also have an inhibitory effect in processes involving tertiary amine precursors. iwaponline.com The pH also plays a role, with the formation of some nitrosamines decreasing as the pH increases from 7 to 9. nih.gov
Ozonation: Nitrosamine formation during ozonation follows different pathways. Two alternative mechanisms have been proposed to explain N-nitrosamine formation at neutral and alkaline pH. acs.orgacs.org The first pathway involves the reaction of secondary amine precursors with hydroxylamine, an intermediate of amine oxidation, to form an unsymmetrical dialkylhydrazine, which is then oxidized to the nitrosamine. acs.orgacs.org The second pathway is a nitrosation process where dinitrogen tetroxide (N₂O₄) acts as the nitrosating agent. acs.orgacs.org The formation of NDMA has been observed to increase with a higher ozone dose. rsc.org Both molecular ozone and hydroxyl radicals contribute to the reaction, though formation is greater in the presence of molecular ozone. nih.gov
Table 2: Factors Influencing Unintended Nitrosamine Formation During Water Treatment
| Disinfection Method | Influencing Factor | Effect on Nitrosamine Formation | Citations |
|---|---|---|---|
| Chloramination | Precursor Availability | Essential for formation. | ca.govnih.gov |
| Chloramination | Bromide | Can improve yield via bromamines but may inhibit with certain precursors. | iwaponline.com |
| Chloramination | pH (7-9) | Formation can decrease with increasing pH for some nitrosamines. | nih.gov |
| Ozonation | Ozone Dose | Formation increases with increasing dose. | rsc.org |
| Ozonation | pH | Formation can increase with increasing pH. | acs.orgacs.org |
Microbial-Mediated Formation Pathways
Microorganisms present in various environments, including soil and water, can facilitate the formation of N-nitrosamines. nih.gov This microbial-mediated synthesis occurs when bacteria catalyze the reaction between secondary amines and nitrite, often at a neutral pH. microbiologyresearch.orgnih.gov
Several bacterial species have been shown to produce N-nitrosamines from amine and nitrate (B79036) or nitrite precursors. nih.gov Studies have demonstrated that resting cells of Escherichia coli can form N-nitrosamines, a process that appears to be dependent on enzyme activity as boiled cells are incapable of nitrosation. nih.gov The reaction follows Michaelis-Menten kinetics, suggesting an enzymatic pathway. nih.gov The nitrosating activity in bacteria like E. coli has been linked directly to the presence of nitrate reductase, which is induced under anaerobic conditions in the presence of nitrate. microbiologyresearch.org In contrast, the activity in Pseudomonas aeruginosa can be induced by either nitrate or nitrite. microbiologyresearch.org The gut microbiome is also recognized as playing a significant role in the production of nitrosamine compounds from dietary precursors like nitrites and amines. wits.ac.za
Table 3: Microorganisms Implicated in N-Nitrosamine Formation
| Microorganism | Observation | Citations |
|---|---|---|
| Escherichia coli | Produces nitrosamines from secondary amines and nitrite; activity linked to nitrate reductase. | nih.govmicrobiologyresearch.orgnih.gov |
| Pseudomonas aeruginosa | Nitrosating activity induced by nitrate or nitrite under anaerobic conditions. | microbiologyresearch.org |
| Proteus morganii | Nitrosating activity induced by nitrate under anaerobic conditions. | microbiologyresearch.org |
| Streptococcus epidermidis | Forms dimethylnitrosamine from dimethylamine (B145610) and nitrate. | nih.gov |
| Aspergillus oryzae | Forms dimethylnitrosamine from dimethylamine and nitrate. | nih.gov |
Chemical Reactivity and Transformation Mechanisms of N Nitroso N,n Dinonylamine
Photolytic Degradation Pathways
Photolysis, or the decomposition of a chemical compound by light, is a significant abiotic degradation pathway for many N-nitrosamines. The N-nitroso functional group acts as a chromophore, enabling the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the molecule. watertechonline.com
The primary mechanism for the photolytic degradation of N-nitrosamines involves the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond upon absorption of UV light. mit.edunih.gov This process is initiated by the excitation of the molecule to a higher energy state. For dialkylnitrosamines like N-Nitroso-N,N-dinonylamine, UV irradiation induces the fragmentation of the N-N bond, leading to the formation of a dinonylamino radical and a nitric oxide radical. mit.edu
The general mechanism can be represented as: (C₉H₁₉)₂N-N=O + hν → (C₉H₁₉)₂N• + •N=O
The quantum yield (Φ) of photolysis, which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed, is a critical parameter for assessing the efficiency of photochemical degradation. wikipedia.org For N-nitrosamines, the quantum yield is influenced by several factors, including the wavelength of the incident light, the pH of the solution, and the presence of other substances. mit.edu
The wavelength of UV radiation is also a crucial factor. Nitrosamines exhibit a characteristic absorption band for the n→π* transition in the near-UV region, which makes them susceptible to breakdown by sunlight in the environment. watertechonline.com The efficiency of photolysis can vary with wavelength, and detailed studies on specific nitrosamines are necessary to fully characterize this dependence. copernicus.orgbg.ac.rs
Table 1: Factors Influencing Photolysis of N-Nitrosamines (by Analogy)
| Factor | Influence on Photolysis | Reference |
| Wavelength | The efficiency of light absorption and subsequent bond cleavage is wavelength-dependent. | watertechonline.com |
| Acidity (pH) | Can affect the rate of photolysis and the nature of the degradation products. For NDMA, the quantum yield is stable over a wide pH range, but the overall rate can be pH-dependent. | mit.edunih.gov |
| Initial Concentration | Higher concentrations can favor different reaction pathways and product formation. | nih.gov |
| Presence of Oxygen | Can influence the subsequent reactions of the radical intermediates formed during photolysis. | mit.edu |
| Solvent | The solvent cage effect can promote the recombination of radicals, lowering the quantum yield in solution compared to the gas phase. | mit.edu |
Biotransformation and Biodegradation Mechanisms
The breakdown of this compound by microorganisms is a potential pathway for its removal from the environment. The mechanisms of biodegradation for nitrosamines can involve various enzymatic reactions.
While specific studies on the microbial degradation of this compound are limited, research on other nitrosamines provides a basis for potential pathways. A primary mechanism for the biodegradation of nitrosamines like NDMA is initiated by enzymatic oxidation. nih.gov This process often involves cytochrome P450 monooxygenases, which catalyze the hydroxylation of the α-carbon (a carbon atom adjacent to the amine nitrogen). efpia.eu This hydroxylation leads to an unstable intermediate that can decompose, initiating the breakdown of the molecule.
By analogy, for this compound, an initial α-hydroxylation of one of the nonyl chains would be a plausible first step in its aerobic biodegradation. This would be followed by the cleavage of the C-N bond and subsequent degradation of the resulting products. Another potential pathway is denitrosation, which involves the cleavage of the N-N bond, releasing the parent amine, N,N-dinonylamine, and a nitroso group that can be further metabolized. Some bacterial strains have been shown to degrade NDMA through a denitrosation pathway. nih.gov
Cometabolism is the transformation of a compound by a microorganism that is not able to use the compound as a source of energy or essential elements. The degradation of many recalcitrant compounds, including some nitrosamines, often occurs through cometabolism. nih.gov For instance, propane-oxidizing bacteria have demonstrated the ability to degrade NDMA. mit.edu These bacteria produce monooxygenase enzymes that, while targeting propane, can fortuitously initiate the oxidation and degradation of NDMA.
It is plausible that this compound could also be subject to cometabolic degradation by various microbial communities in soil and water. The long alkyl chains of this compound might make it a substrate for microorganisms that degrade hydrocarbons, with the initial attack potentially occurring on the nonyl groups, followed by the breakdown of the N-nitroso functionality.
Advanced Oxidation and Reduction Processes
Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize a wide range of organic contaminants. nih.govmdpi.com These processes are generally effective for the degradation of nitrosamines. capes.gov.brnih.gov The reaction of the hydroxyl radical with nitrosamines typically proceeds via hydrogen atom abstraction from the alkyl chains. capes.gov.br For this compound, with its extensive methylene (B1212753) groups on the nonyl chains, this would be a likely primary mechanism of degradation by AOPs. The rate of hydroxyl radical oxidation has been shown to correlate with the number of methylene groups in nitrosamines. capes.gov.br
Reduction processes can also be employed to transform nitrosamines. Chemical reduction, for example using zinc in an acidic medium, can convert N-nitroso derivatives of secondary amines to their corresponding hydrazines. google.com This process targets the N-nitroso group for reduction. Electrolytic reduction has also been shown to be effective for dialkylnitrosamines. mit.edu Another approach involves the use of sodium hydrosulfite for the reduction of N-nitroso compounds. umich.edu
Acid-Catalyzed Reactions
N-nitrosamines undergo denitrosation in acidic conditions, a reaction that cleaves the N-NO bond to yield the corresponding secondary amine and a nitrosating agent (e.g., nitrosonium ion, NO⁺). nih.gov This reaction is subject to specific hydrogen ion catalysis, indicating a mechanism that begins with a rapid, reversible protonation of the nitrosamine (B1359907) molecule. sci-hub.se While protonation can theoretically occur at either the amino nitrogen or the nitroso oxygen, ab initio calculations suggest that for dialkylnitrosamines like N-nitrosodimethylamine, O-protonation is favored. rsc.org
The general mechanism for acid-catalyzed denitrosation is as follows:
Protonation: The nitrosamine is protonated by the acid, forming a conjugate acid. nih.gov
Nucleophilic Attack: A nucleophile present in the medium attacks the protonated intermediate. nih.gov
Denitrosation: This attack facilitates the cleavage of the N-N bond, releasing the secondary amine and a species derived from the nitroso group. nih.gov
The reactivity follows a linear dependence on the concentration of the nucleophile. sci-hub.se The effectiveness of a given nucleophile can be influenced by the solvent system. For instance, studies on N-methyl-N-nitrosoaniline show that the relative reactivities of nucleophiles change with varying solvent polarity, such as in different aqueous acetic acid solutions. rsc.org In the case of N-methyl-N-nitrosoaniline reacting in sulfuric acid, the addition of N-methylaniline as a nucleophile was found to dramatically increase the yield of rearrangement products, which competes with denitrosation. sci-hub.se This highlights the crucial role of the nucleophile in directing the reaction pathway of the protonated nitrosamine intermediate.
Reactions with Organometallic Reagents (e.g., Organolithium, Grignard Reagents)
Organolithium and Grignard reagents are powerful nucleophiles and strong bases that react with the electrophilic nitroso-nitrogen atom of N-nitrosamines. nih.govlibretexts.orglibretexts.org This reaction provides a synthetic route to other nitrogen-containing compounds.
The mechanism proceeds via the following steps:
Nucleophilic Attack: The carbanionic carbon of the organometallic reagent (R³M, where M = Li or MgX) attacks the nitrogen atom of the nitroso group. nih.gov
Formation of an Intermediate: This addition forms an unstable oxyhydrazine salt intermediate. nih.gov
Elimination: The intermediate undergoes elimination to yield more stable products. Depending on the structure of the reactants, the final product can be a hydrazone or an azomethine imine. nih.gov
When this compound reacts with an organolithium or Grignard reagent, the nucleophile will add to the nitroso-nitrogen. The subsequent hydrolysis of the intermediate imine salt would lead to the formation of a ketone. masterorganicchemistry.comucalgary.ca It is critical that these reactions are conducted under anhydrous conditions, as organometallic reagents react readily with acidic protons, including those from water. libretexts.orglibretexts.org
Formation and Subsequent Transformations of Oxyhydrazine Intermediates
The reaction of N-nitrosamines with organometallic reagents, such as organolithium and Grignard reagents, proceeds through a nucleophilic attack on the nitrogen atom of the nitroso group. This initial step leads to the formation of an unstable oxyhydrazine intermediate. nih.gov
The subsequent transformation of this oxyhydrazine intermediate can proceed through two primary pathways, largely dependent on the nature of the substituents:
Elimination to form a hydrazone: This pathway is favored when the attacking nucleophile has an available α-proton.
Formation of an azomethine imine: This occurs through a different elimination pathway. nih.gov
While specific studies on this compound's reactions with these reagents are not extensively detailed in the provided search results, the general mechanism for N-nitrosamines suggests that it would follow a similar pattern, yielding corresponding oxyhydrazine intermediates that would then undergo further transformation.
Metal-Complex Formation and Directing Group Applications
The N-nitroso group is a versatile functional group that can act as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.net This capability stems from the ability of the nitroso group to coordinate with a metal center, bringing the catalyst into proximity with specific C-H bonds, typically at the ortho-position of an aromatic ring in N-nitrosoanilines. researchgate.netresearchgate.net This directed activation allows for the selective introduction of new functional groups.
The N-nitroso group can play a dual role, acting as both a directing group and an internal oxidant in some catalytic cycles. researchgate.net This has been demonstrated in Rh(III)-catalyzed reactions for the synthesis of indoles and in Pd(II)-catalyzed ortho-hydroxylation of N-nitrosoanilines. researchgate.net
While the provided information primarily discusses N-nitrosoanilines, the fundamental principles of metal coordination to the nitroso group are applicable to other N-nitrosamines. Organic nitroso compounds can bind to metals in various ways, most commonly as monodentate N-bonded ligands. wikipedia.org They can also exhibit O-bonded and η2-N,O-bonded coordination. wikipedia.org The formation of stable chelate complexes is also possible, particularly with ligands containing other coordinating atoms. scirp.orgscielo.org.mx The ability of this compound to form metal complexes would depend on the specific reaction conditions and the nature of the metal ion involved. The presence of heavy metal ions has been shown to influence the formation of N-nitrosodimethylamine (NDMA), suggesting complex interactions between the metal and the nitrosamine or its precursors. rsc.org
Table 1: Applications of the N-Nitroso Group in Catalysis
| Catalytic Reaction | Metal Catalyst | Role of N-Nitroso Group | Reference |
| Indole Synthesis | Rh(III) | Directing Group | researchgate.net |
| Ortho-hydroxylation | Pd(II) | Directing Group | researchgate.net |
| C-H Activation/C-C Bond Formation | Rh(III) | Directing Group & Internal Nitrosation Reagent | researchgate.net |
Radiolysis Reactions and Compound Stability
This compound has been identified as a stable product formed during the radiolysis of dinonylamine (B126870) in octane (B31449) solutions that contain nitrate (B79036). cenmed.comscbt.combiomart.cn This indicates a certain level of stability for the compound under these specific irradiation conditions.
The radiolysis of water generates highly reactive species, including the hydrated electron (e-aq), hydrogen atoms (H•), and hydroxyl radicals (•OH). researchgate.netnih.gov These species can react with organic molecules, leading to their degradation. The stability of N-nitrosamines under irradiation is a complex issue influenced by factors such as the solvent, the presence of oxygen, and the pH of the solution. nih.govmit.edu
For instance, the photolysis of N-nitrosodimethylamine (NDMA) in aqueous solutions can lead to the formation of various products, including methylamine, dimethylamine (B145610), nitrite (B80452), nitrate, formaldehyde, and formic acid. nih.gov The N-N bond in nitrosamines is relatively weak, making it susceptible to cleavage upon exposure to UV radiation. mit.eduosha.gov
Theoretical and Computational Chemistry Studies of N Nitroso N,n Dinonylamine
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical calculations are instrumental in elucidating the intricate pathways of chemical reactions, offering insights into transition states and reaction energetics that are often difficult to probe experimentally.
The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), under acidic conditions. For N-Nitroso-N,N-dinonylamine, the parent secondary amine is N,N-dinonylamine. The generally accepted mechanism proceeds through the protonation of nitrous acid to form the highly reactive nitrosyl cation (NO⁺) or a related species. This electrophile is then attacked by the lone pair of electrons on the nitrogen atom of the secondary amine.
Computational studies on other dialkylnitrosamines can be used to model this process. Density Functional Theory (DFT) calculations are particularly useful for mapping the potential energy surface of the reaction, identifying the transition state, and calculating the activation energy. The transition state for the nitrosation of a secondary amine is expected to involve the partial formation of the N-N bond and the departure of a water molecule. The stability and reactivity of the nitrosating agent and the amine are key factors influencing the reaction rate. nih.govscispace.comresearchgate.net
The nitrosation of secondary amines can also be catalyzed by bacteria or occur under neutral or alkaline conditions through different nitrosating agents. conicet.gov.ar The specific pathway and its energetic profile for N,N-dinonylamine would depend on the reaction conditions.
Hydroxyl Radical-Induced Degradation
Advanced oxidation processes often employ hydroxyl radicals (•OH) to degrade organic pollutants like nitrosamines. mdpi.comresearchgate.net Quantum mechanical calculations have shown that the degradation of N-nitrosamines by •OH radicals can proceed through several pathways, including:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl chains of the nitrosamine (B1359907). mdpi.comnih.gov For this compound, this would likely occur at a carbon atom alpha to the nitrogen, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, often involving molecular oxygen, leading to the breakdown of the molecule. mdpi.com Studies on N-nitrosodimethylamine (NDMA) have identified H-atom abstraction from the C-H bond as a key initial degradation mechanism. mdpi.com
Addition to Nitrogen: The •OH radical can also add to either the amine nitrogen or the nitrosyl nitrogen. mdpi.com Calculations on NDMA suggest that addition to the amine nitrogen has a lower activation energy compared to addition to the nitrosyl nitrogen. mdpi.com
The relative importance of these pathways is influenced by the structure of the nitrosamine, with the length and branching of the alkyl chains affecting the reaction rates and mechanisms. mdpi.comnih.gov For this compound, with its long nonyl chains, hydrogen abstraction is expected to be a significant degradation pathway.
UV-Induced Degradation
The photolysis of N-nitrosamines is another important degradation route. N-nitrosamines exhibit characteristic UV absorption bands that, upon excitation, can lead to the cleavage of the N-N bond. acs.orgoak.go.kroak.go.kr For dialkylnitrosamines, two main absorption bands are observed: a strong π → π* transition around 230 nm and a weaker n → π* transition around 340 nm. acs.orgoak.go.kr
Computational studies on NDMA have elucidated the primary photochemical pathways: mdpi.comacs.org
Homolytic Cleavage: Excitation can lead to the breaking of the N-N bond, forming a dimethylamino radical and nitric oxide. acs.org
Heterolytic Cleavage: In the presence of water, photolysis can also lead to the formation of dimethylamine (B145610) and nitrous acid. mdpi.com
The quantum yield of photolysis can be influenced by factors such as pH and the presence of oxygen. acs.orgnih.gov For this compound, similar photolytic degradation mechanisms are expected, with the long alkyl chains potentially influencing the stability of the resulting radical intermediates.
Electronic Structure and Reactivity Modeling
The electronic structure of a molecule governs its reactivity. Computational methods provide a powerful lens through which to examine the distribution of electrons and predict sites of chemical reactivity.
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity.
For N-nitrosamines, the HOMO is often associated with the lone pair of electrons on the nitrogen atoms and the π system of the N-N-O group. mdpi.com The LUMO is typically an antibonding π* orbital associated with the N=O bond. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
In the context of this compound, the long alkyl chains would primarily contribute to sigma (σ) orbitals, while the key frontier orbitals (HOMO and LUMO) would be localized on the N-nitroso functional group, similar to other dialkylnitrosamines. researchgate.netmdpi.com
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.govscispace.comresearchgate.net DFT studies have been instrumental in understanding the properties and reactivity of N-nitrosamines. aip.orgefpia.eu
DFT calculations can be used to determine a variety of properties for this compound, including:
Optimized Geometry: Predicting the three-dimensional structure of the molecule, including bond lengths and angles. For N-nitrosamines, the planarity of the C₂N-NO group is a key structural feature. cdnsciencepub.com
Vibrational Frequencies: Calculating the infrared spectrum, which can be used to identify characteristic vibrational modes of the N-nitroso group.
Reaction Energetics: As mentioned earlier, DFT is crucial for calculating the activation energies and reaction enthalpies of formation and degradation pathways. nih.govfrontiersin.org
Electronic Properties: DFT can be used to calculate properties like dipole moment, polarizability, and electrostatic potential, which provide insights into the molecule's interactions with other species.
A significant feature of N-nitrosamines that can be studied with DFT is the rotational barrier around the N-N bond, which arises from the partial double bond character due to resonance. cdnsciencepub.comacanthusresearch.com This restricted rotation can lead to the existence of different conformers.
Spectroscopic Property Predictions and Interpretations
Computational chemistry can predict spectroscopic properties, which can then be compared with experimental data for validation and interpretation.
For this compound, the following spectroscopic properties can be computationally predicted:
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum. mdpi.com As with other dialkylnitrosamines, this compound is expected to have a strong absorption band around 230 nm and a weaker one around 340 nm. acs.orgoak.go.kr
NMR Spectra: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. Due to the restricted rotation around the N-N bond, separate signals for the non-equivalent alkyl groups (or protons within the same alkyl group) might be predicted. acanthusresearch.com
Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies. The characteristic N-N stretching and N=O stretching frequencies of the nitroso group would be key features in the predicted IR spectrum.
Below is a table summarizing the expected spectroscopic properties of this compound based on data from analogous compounds.
| Spectroscopic Technique | Predicted Property | Basis of Prediction |
| UV-Vis Spectroscopy | Strong absorption (π → π) | ~230-240 nm |
| Weak absorption (n → π) | ~330-340 nm | |
| Infrared (IR) Spectroscopy | N=O stretch | ~1430-1460 cm⁻¹ |
| N-N stretch | ~1040-1150 cm⁻¹ | |
| NMR Spectroscopy | Restricted N-N bond rotation | May lead to non-equivalent signals for alkyl chain protons and carbons. |
UV-Vis Spectroscopic Calculations and Absorption Characteristics
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules. researchgate.netmdpi.com For N-nitrosamines, the characteristic UV-Vis spectrum arises from electronic transitions involving the N-N=O chromophore. acs.org
Studies on various N-nitrosodialkylamines consistently show two primary absorption bands. acs.org
A strong absorption band typically appears in the ultraviolet region around 230 nm, which is attributed to a π → π* electronic transition.
A second, much weaker band is observed in the longer wavelength region, generally between 330 nm and 370 nm. This band corresponds to a symmetry-forbidden n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms. acs.org
For this compound, theoretical calculations would be expected to yield similar results. The long alkyl chains (nonyl groups) are not part of the primary chromophore and are predicted to have a negligible effect on the position of these main absorption bands. TD-DFT calculations performed on model dialkylnitrosamines can provide a template for the expected absorption characteristics of this compound. mdpi.commdpi.com The solvent environment can influence the exact position and intensity of these peaks, a factor that can be modeled using computational approaches like the Polarizable Continuum Model (PCM). mdpi.com
Table 1: Predicted UV-Vis Absorption Characteristics for this compound based on Analogous Compounds This table presents predicted values for this compound based on computational and experimental data for other N-nitrosodialkylamines like N-nitrosodimethylamine and N-nitrosodiethylamine.
| Parameter | Predicted Value | Associated Electronic Transition | Reference for Analogy |
| λmax,1 | ~230 nm | π → π | acs.org |
| λmax,2 | ~340-370 nm | n → π | acs.org |
Vibrational (IR/Raman) and Nuclear Magnetic Resonance (NMR) Spectroscopic Modeling
Computational modeling is a cornerstone for interpreting the complex vibrational and NMR spectra of molecules.
Vibrational (IR/Raman) Spectroscopy
Density Functional Theory (DFT) calculations are highly effective for predicting the infrared (IR) and Raman spectra of nitrosamines by calculating the vibrational frequencies and intensities of a molecule's normal modes. dtic.milcardiff.ac.uk For this compound, the most characteristic vibrations would involve the nitrosamino group (>N-N=O).
Key predicted vibrational frequencies based on studies of similar molecules include:
N=O Stretching (νN=O): This is one of the most characteristic bands for nitrosamines, typically appearing in the 1430–1490 cm⁻¹ range. dtic.mil
N-N Stretching (νN-N): This vibration is expected between 1000 cm⁻¹ and 1150 cm⁻¹.
C-N Stretching (νC-N): The stretching of the bonds between the nitrogen and the α-carbons of the nonyl groups would also produce distinct signals.
The remainder of the spectrum would be dominated by the vibrations of the long alkyl chains, primarily C-H stretching, bending, and rocking modes. DFT calculations can help assign these complex spectral regions. dtic.milresearchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound This table presents predicted frequencies based on DFT calculations for analogous N-nitrosodialkylamines.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity | Reference for Analogy |
| C-H Stretching | 2850 - 3000 | Strong | dtic.mil |
| N=O Stretching | 1430 - 1490 | Strong | dtic.mil |
| N-N Stretching | 1000 - 1150 | Medium-Strong | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a standard technique for structure elucidation. chemrxiv.orgnih.gov
A key structural feature of N-nitrosamines is the partial double-bond character of the N-N bond, which results in hindered rotation. This leads to the existence of syn and anti geometric isomers, making the two nonyl groups chemically non-equivalent. researchgate.netcdnsciencepub.com Consequently, the ¹H and ¹³C NMR spectra are expected to be more complex than for a corresponding secondary amine.
¹H NMR: Separate signals are expected for the α-methylene protons (the -CH₂- group attached to the amine nitrogen) of the two nonyl chains due to their different spatial relationship (syn or anti) to the nitroso oxygen. cdnsciencepub.com The remaining methylene (B1212753) and terminal methyl protons of the nonyl chains would likely appear as complex, overlapping multiplets in the typical aliphatic region.
¹³C NMR: Distinct signals for the α-carbons of the two nonyl groups are predicted. cdnsciencepub.comacs.org The chemical shifts of these carbons are particularly sensitive to the syn/anti conformation.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound This table presents predicted chemical shift ranges based on computational and experimental data for other long-chain dialkylnitrosamines.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Influencing Factor | Reference for Analogy |
| α-Carbons (syn and anti) | 35 - 55 | Hindered N-N bond rotation | cdnsciencepub.com |
| Other Alkyl Chain Carbons | 14 - 32 | Standard aliphatic environment | acs.org |
| Terminal Methyl Carbon | ~14 | Standard aliphatic environment | acs.org |
Molecular Dynamics and Reaction Kinetics Simulations
Molecular Dynamics (MD)
Molecular dynamics simulations can model the behavior of this compound in various environments, such as in solution or interacting with other molecules. researchgate.netdergipark.org.tr These simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, solvation effects, and transport properties over time. For a large, flexible molecule like this compound, MD simulations could elucidate the preferred conformations of the long nonyl chains and the dynamics of the nitrosamino group in a condensed phase. nih.gov
Reaction Kinetics Simulations
Computational chemistry is crucial for studying the kinetics and mechanisms of reactions involving nitrosamines, such as their formation or degradation. mdpi.comnih.govresearchgate.net Quantum mechanical calculations can determine the energy barriers (activation energies) and reaction energies for proposed mechanistic steps. nih.govnih.gov
For the formation of this compound from dinonylamine (B126870), kinetic models can predict the rate of reaction under various conditions (e.g., pH, concentration of nitrosating agents). nih.govefpia.eu Theoretical studies on the nitrosation of secondary amines show that the reaction can proceed through different nitrosating species, with the reaction kinetics being highly dependent on the system's conditions. nih.govacs.org Similarly, computational models can explore degradation pathways, such as photolysis, by calculating the energies of excited states and the barriers to bond cleavage. acs.orgmdpi.com
Role of N Nitroso N,n Dinonylamine in Fundamental Chemical Processes
N-Nitroso-N,N-dinonylamine is a member of the N-nitrosamine class of compounds, which are characterized by a nitroso group (N=O) bonded to a nitrogen atom. The chemical behavior and applications of this compound are largely representative of other dialkylnitrosamines and are rooted in the chemistry of this functional group. Its roles span organic synthesis, analytical chemistry, and interactions with biological systems.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying trace levels of N-Nitroso-N,N-dinonylamine in pharmaceutical matrices?
- Methodology : Use hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., NDMA-d6) to improve accuracy. Validate methods per ICH Q2(R1) guidelines, ensuring specificity, linearity, and sensitivity (limit of detection ≤1 ppm). Include spike-and-recovery experiments in complex matrices to assess interference .
- Key Considerations : Optimize extraction protocols to minimize artifactual nitrosation during sample preparation. Cross-validate results against multiple regulatory frameworks (e.g., FDA, EMA) to address variability in permissible limits .
Q. How do this compound impurities form during drug synthesis or storage?
- Mechanism : Secondary amines (e.g., dinonylamine) react with nitrosating agents (e.g., nitrites, nitrogen oxides) under acidic or high-temperature conditions. Assess reaction pathways using kinetic modeling and pH-dependent stability studies .
- Preventive Measures : Screen raw materials for residual amines and nitrites. Use scavengers like ascorbic acid to inhibit nitrosation during synthesis .
Q. What regulatory thresholds govern this compound levels in pharmaceuticals?
- Guidelines : Follow ICH M7(R1) recommendations for mutagenic impurities, setting a threshold of toxicological concern (TTC) at 1.5 µg/day. Cross-reference EMA and FDA guidance for drug-specific limits, especially in chronic-use medications .
Advanced Research Questions
Q. How can researchers design accelerated stability studies to predict this compound formation under varying storage conditions?
- Experimental Design : Expose drug products to stress conditions (40°C/75% RH, light, and oxidative environments) for 3–6 months. Monitor nitrosamine levels using validated LC-MS/MS and correlate degradation kinetics with Arrhenius models. Include control samples with amine/nitrite spiking to isolate contributing factors .
- Data Interpretation : Use multivariate analysis to identify critical parameters (e.g., pH, excipient interactions) influencing nitrosation rates .
Q. What methodologies are effective for root cause analysis of this compound contamination in drug manufacturing?
- Approach : Conduct a fishbone diagram analysis to trace contamination sources (e.g., reagents, packaging materials). Test nitrocellulose blister packs or amine-containing excipients for nitrosamine precursors using gas chromatography-nitrogen chemiluminescence detection (GC-NCD) .
- Case Study : Reference ranitidine contamination investigations, which identified dimethylamine and nitrite interactions during API synthesis as root causes .
Q. How should researchers resolve discrepancies in this compound occurrence data across literature studies?
- Strategy : Perform a systematic review with a "snowballing" approach to capture grey literature and unpublished datasets. Apply meta-analysis tools to account for variability in detection limits, sample matrices, and geographic factors .
- Quality Control : Use standardized reference materials (e.g., NIST-certified nitrosamines) to calibrate inter-laboratory results .
Q. What in vitro models are suitable for assessing the carcinogenic potential of this compound?
- Models : Employ Ames tests with TA100 and TA1535 bacterial strains to evaluate mutagenicity. Supplement with mammalian cell assays (e.g., Comet assay for DNA damage) and CYP450 enzyme profiling to study metabolic activation .
- Limitations : Address false negatives by testing multiple metabolic activation conditions (e.g., S9 liver fractions) .
Q. What strategies mitigate this compound formation during large-scale synthesis without altering drug efficacy?
- Mitigation : Replace secondary amine catalysts with tertiary alternatives. Implement real-time process analytical technology (PAT) to monitor nitrosamine levels during synthesis. Optimize purification steps (e.g., crystallization, chromatography) to remove precursors .
- Regulatory Alignment : Document risk assessments using ICH Q9 frameworks to justify process changes to regulatory bodies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
